REACTION_CXSMILES
|
[Cl:1][S:2]([N:5]=C=O)(=[O:4])=[O:3].[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[C:16]([NH2:26])=[N:17][NH:18][C:19]=2[C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)=[CH:11][CH:10]=1.[S:27](Cl)(=[O:30])(=[O:29])[NH2:28].C(N(CC)CC)C.[OH-].[NH4+]>C1C=CC=CC=1.C(#N)C.O>[S:2]([Cl:1])(=[O:4])(=[O:3])[NH2:5].[F:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[C:16]([NH:26][S:27]([NH2:28])(=[O:30])=[O:29])=[N:17][NH:18][C:19]=2[C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)=[CH:13][CH:14]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1C(=NNC1C1=CC=NC=C1)N
|
Name
|
Example 2
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)Cl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant precipitate was purified by chromatography on silica gel using mixtures of ethyl acetate and methanol as eluents
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1C(=NNC1C1=CC=NC=C1)NS(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |